AlbA-DCA
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Overview
Description
Albiziabioside A-Dichloroacetate (AlbA-DCA) is a conjugate formed by the attachment of Albiziabioside A to a dichloroacetate acid subunit. This compound has gained attention for its potential in cancer therapy due to its ability to induce apoptosis and ferroptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Albiziabioside A-Dichloroacetate is synthesized by conjugating Albiziabioside A with dichloroacetate acid. The reaction involves the formation of a covalent bond between the two subunits, resulting in a stable conjugate . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
The industrial production of Albiziabioside A-Dichloroacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is carefully monitored to maintain the desired reaction conditions and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Albiziabioside A-Dichloroacetate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can occur, affecting the dichloroacetate subunit and altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups being targeted.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Albiziabioside A-Dichloroacetate. These derivatives can exhibit different biological activities and chemical properties .
Scientific Research Applications
Albiziabioside A-Dichloroacetate has a wide range of scientific research applications, including:
Mechanism of Action
Albiziabioside A-Dichloroacetate exerts its effects through several mechanisms:
Induction of Apoptosis: The compound induces apoptosis by upregulating the expression of cytochrome c and downregulating antiapoptotic proteins such as Bcl-2.
Induction of Ferroptosis: Albiziabioside A-Dichloroacetate induces ferroptosis by increasing intracellular ROS levels and lipid peroxidation.
Molecular Targets and Pathways: The compound targets key proteins involved in apoptosis and ferroptosis pathways, including caspases and glutathione peroxidase 4 (GPX4).
Comparison with Similar Compounds
Albiziabioside A-Dichloroacetate is unique compared to other similar compounds due to its dual ability to induce both apoptosis and ferroptosis. Similar compounds include:
Dichloroacetate: Primarily induces apoptosis by inhibiting pyruvate dehydrogenase kinase.
Albiziabioside A: Exhibits anticancer properties but does not induce ferroptosis on its own.
Albiziabioside A-Dichloroacetate’s ability to target multiple pathways makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C43H67Cl2NO12 |
---|---|
Molecular Weight |
860.9 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-[(2,2-dichloroacetyl)amino]-4,5-dihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C43H67Cl2NO12/c1-38(2)14-16-43(37(53)54)17-15-41(6)21(22(43)18-38)8-9-26-40(5)12-11-27(39(3,4)25(40)10-13-42(26,41)7)58-35-28(46-34(52)33(44)45)31(50)30(49)24(57-35)20-56-36-32(51)29(48)23(47)19-55-36/h8,22-33,35-36,47-51H,9-20H2,1-7H3,(H,46,52)(H,53,54)/t22-,23-,24+,25-,26+,27-,28+,29-,30+,31+,32+,35-,36-,40-,41+,42+,43-/m0/s1 |
InChI Key |
RKZCSSOXYRKYHB-ITZJMVOSSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)NC(=O)C(Cl)Cl |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)NC(=O)C(Cl)Cl)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
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